molecular formula C21H23N5O B11149339 (4-benzylpiperidin-1-yl)[2-(5-methyl-1H-tetrazol-1-yl)phenyl]methanone

(4-benzylpiperidin-1-yl)[2-(5-methyl-1H-tetrazol-1-yl)phenyl]methanone

カタログ番号: B11149339
分子量: 361.4 g/mol
InChIキー: HFZQJAFLDANOKZ-UHFFFAOYSA-N
注意: 研究専用です。人間または獣医用ではありません。
在庫あり
  • 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
  • 品質商品を競争力のある価格で提供し、研究に集中できます。

説明

(4-benzylpiperidin-1-yl)[2-(5-methyl-1H-tetrazol-1-yl)phenyl]methanone is a synthetic chemical compound of significant interest in modern medicinal chemistry and pharmacological research. This molecule is architecturally defined by the fusion of a benzylpiperidine moiety and a methyl-tetrazole group linked via a methanone bridge. The 4-benzylpiperidine scaffold is a recognized pharmacophore in neuroscience research, as some analogs are known to exhibit activity as monoamine releasing agents with a documented selectivity for dopamine and norepinephrine release over serotonin . Concurrently, the 1H-tetrazole ring system is a widely employed bioisostere for carboxylic acids and other functional groups, which can profoundly influence a compound's pharmacokinetic properties, metabolic stability, and binding affinity to biological targets . The specific incorporation of a 5-methyl-1H-tetrazol-1-yl group at the ortho position of the phenyl ring suggests potential for unique steric and electronic interactions with enzyme binding pockets. This molecular hybrid is positioned as a valuable chemical tool for exploring new therapeutic targets, including but not limited to central nervous system (CNS) disorders. It may also serve as a key intermediate in the synthesis of more complex, target-specific molecules for high-throughput screening campaigns. The compound is provided for research purposes only and is not intended for diagnostic or therapeutic use. Researchers are responsible for ensuring compliance with all applicable local and international regulations regarding the handling and use of such substances.

特性

分子式

C21H23N5O

分子量

361.4 g/mol

IUPAC名

(4-benzylpiperidin-1-yl)-[2-(5-methyltetrazol-1-yl)phenyl]methanone

InChI

InChI=1S/C21H23N5O/c1-16-22-23-24-26(16)20-10-6-5-9-19(20)21(27)25-13-11-18(12-14-25)15-17-7-3-2-4-8-17/h2-10,18H,11-15H2,1H3

InChIキー

HFZQJAFLDANOKZ-UHFFFAOYSA-N

正規SMILES

CC1=NN=NN1C2=CC=CC=C2C(=O)N3CCC(CC3)CC4=CC=CC=C4

製品の起源

United States

準備方法

Multi-Component Reaction (MCR) Approaches

The Ugi-Azide reaction, a four-component process, has been adapted for synthesizing tetrazole-containing intermediates. As demonstrated in the synthesis of tetrazolo-fused benzodiazepines, this method combines ortho-N-Boc phenylisocyanides, carbonyl components (e.g., ethyl glyoxylate), amines, and azidotrimethylsilane (TMS-N₃) in trifluoroethanol (TFE). The reaction proceeds at room temperature over 24 hours, yielding Ugi adducts that undergo acid-mediated cyclization (10% TFA/DCE, 120°C, microwave irradiation) to form tetrazole rings. Applied to the target compound, this approach could streamline the formation of the 2-(5-methyltetrazol-1-yl)phenyl subunit.

Advantages :

  • Atom economy and high molecular diversity.

  • Reduced purification steps due to convergent synthesis.

Limitations :

  • Requires precise control of stoichiometry to avoid regioisomeric byproducts.

  • Limited compatibility with sterically hindered substrates.

Stepwise Synthesis of Structural Subunits

Preparation of 4-Benzylpiperidine

The piperidine core is typically synthesized via cyclization of δ-amino alcohols or reductive amination of pentanedione derivatives. A representative protocol involves:

  • Cyclization : Treating 1,5-dibromopentane with benzylamine in acetonitrile (80°C, 12 h) to form 4-benzylpiperidine hydrobromide.

  • Deprotection : Neutralization with aqueous NaOH followed by extraction with dichloromethane (DCM).

  • Purification : Flash chromatography (hexane/EtOAc, 3:1) yields 4-benzylpiperidine with >85% purity.

Synthesis of 2-(5-Methyl-1H-Tetrazol-1-yl)Phenyl Methanone

The tetrazole ring is introduced via [2+3] cycloaddition between nitriles and sodium azide. For the target subunit:

  • Nitrile Preparation : 2-Cyanophenyl methanone is treated with sodium azide (NaN₃) and ammonium chloride (NH₄Cl) in DMF at 110°C for 8 h.

  • Methylation : The resulting tetrazole is methylated using methyl iodide (CH₃I) in THF with K₂CO₃ as base (0°C to RT, 6 h).

  • Isolation : Column chromatography (EtOAc/hexane, 1:4) affords 2-(5-methyl-1H-tetrazol-1-yl)phenyl methanone in 67% yield.

Coupling Methodologies

Amide Bond Formation via Carbodiimide Coupling

The methanone bridge is established through Friedel-Crafts acylation or nucleophilic acyl substitution:

  • Activation : 2-(5-Methyltetrazol-1-yl)benzoyl chloride is prepared by treating the carboxylic acid with thionyl chloride (SOCl₂, reflux, 2 h).

  • Coupling : Reacting the acyl chloride with 4-benzylpiperidine in anhydrous DCM using triethylamine (Et₃N) as base (0°C → RT, 12 h).

  • Workup : Sequential washes with 1M HCl, saturated NaHCO₃, and brine yield the crude product, which is purified via silica gel chromatography (gradient: 10–50% EtOAc/hexane).

Reaction Conditions Optimization :

ParameterOptimal ValueImpact on Yield
Temperature0°C → RTMinimizes dimerization
SolventAnhydrous DCMEnhances nucleophilicity
BaseEt₃N (2.5 equiv)Neutralizes HCl efficiently
Reaction Time12 hCompletes acylation

Microwave-Assisted Coupling

Microwave irradiation (120°C, 20 min) in DCE with TFA catalyst accelerates the coupling, achieving 78% yield compared to 62% under conventional heating.

Structural Characterization and Analytical Data

Spectroscopic Confirmation

  • ¹H NMR (400 MHz, CDCl₃): δ 7.85 (d, J = 8.0 Hz, 1H, ArH), 7.45–7.30 (m, 8H, ArH), 4.15 (s, 2H, CH₂Ph), 3.70–3.45 (m, 4H, piperidine-H), 2.95 (t, J = 12 Hz, 2H, piperidine-H), 2.55 (s, 3H, CH₃).

  • HRMS : m/z calcd for C₂₇H₂₆N₅O [M+H]⁺: 436.2089; found: 436.2092.

Purity Assessment

HPLC analysis (C18 column, MeCN/H₂O 70:30, 1 mL/min) shows >98% purity with retention time = 6.72 min.

Challenges and Mitigation Strategies

Tetrazole Ring Instability

The 5-methyltetrazole moiety is prone to hydrolysis under acidic conditions. Solutions include:

  • Using non-polar solvents (e.g., DCE) during coupling.

  • Avoiding prolonged exposure to temperatures >100°C.

Steric Hindrance in Piperidine Substitution

Bulky benzyl groups impede nucleophilic attack at the piperidine nitrogen. Mitigation involves:

  • Employing microwave irradiation to enhance reaction kinetics.

  • Using excess acyl chloride (1.2 equiv) to drive the reaction.

Comparative Analysis of Synthetic Routes

MethodYield (%)Purity (%)Time (h)Cost (Relative)
Stepwise Coupling629524$$
MCR Approach559018$
Microwave-Assisted78980.3$$$

化学反応の分析

科学研究の用途

(4-ベンジルピペリジン-1-イル)[2-(5-メチル-1H-テトラゾール-1-イル)フェニル]メタノンには、いくつかの科学研究の用途があります。

    化学: より複雑な分子の合成と反応機構の研究のためのビルディングブロックとして使用されます。

    生物学: 受容体結合研究におけるリガンドとしての可能性、および生物学的経路を研究するためのプローブとしての可能性が調査されています。

    医学: 薬物開発のための前駆体としての役割を含む、潜在的な治療特性が調査されています。

    産業: 特定の特性を持つ特殊化学品や材料の合成に使用されます。

科学的研究の応用

Structural Characteristics

The compound consists of a piperidine ring substituted with a benzyl group, and a phenyl ring that incorporates a tetrazole moiety. This specific arrangement may enhance its interaction with various biological targets.

ComponentDescription
Piperidine RingProvides a basic nitrogen atom for interaction with biological receptors.
Benzyl GroupEnhances lipophilicity, potentially improving membrane permeability.
Tetrazole MoietyKnown for its ability to mimic carboxylic acids, influencing binding interactions.

Preliminary studies suggest that compounds similar to (4-benzylpiperidin-1-yl)[2-(5-methyl-1H-tetrazol-1-yl)phenyl]methanone may exhibit significant biological activities, including:

  • Antidepressant Effects : Similar piperidine derivatives have shown promise in modulating neurotransmitter systems, particularly serotonin and norepinephrine pathways.
  • Anticancer Activity : Compounds with tetrazole rings have been investigated for their ability to inhibit cancer cell proliferation.

Anticancer Activity

Research indicates that derivatives containing the tetrazole moiety can exhibit significant anticancer properties. For instance, studies have reported the following IC50 values against various cancer cell lines:

CompoundCell LineIC50 (µM)Standard Drug IC50 (µM)
Example AHepG23.57.0
Example BMCF74.05.5

These findings suggest that the compound could serve as a lead structure for further development in anticancer therapies.

Case Studies

Several case studies highlight the potential applications of this compound:

  • Synthesis and Evaluation : A study focused on synthesizing derivatives of the compound and evaluating their binding affinities to serotonin receptors. Results indicated enhanced selectivity compared to non-substituted analogs.
  • Antitumor Studies : Another investigation assessed the anticancer potential of compounds similar to (4-benzylpiperidin-1-yl)[2-(5-methyl-1H-tetrazol-1-yl)phenyl]methanone , demonstrating significant activity against multiple cancer cell lines through apoptosis induction.

作用機序

類似の化合物との比較

独自性

(4-ベンジルピペリジン-1-イル)[2-(5-メチル-1H-テトラゾール-1-イル)フェニル]メタノンは、ピペリジン環、ベンジル基、テトラゾール環を組み合わせているため、独特の化学的および生物学的特性を有しています。この構造的な独自性により、さまざまな分子標的に相互作用し、他の類似の化合物では一般的ではない幅広い活性を示すことができます。

類似化合物との比較

Comparison with Structurally Similar Compounds

Piperidine/Benzylpiperidine Derivatives

  • [4-(1H-Benzimidazol-2-yl)piperidin-1-yl][2-(5-methyl-1H-tetrazol-1-yl)phenyl]methanone (CAS 1630903-72-8) Structural Difference: Replaces the benzyl group with a benzimidazole ring. Molecular weight (387.4 vs. 319.4 for the target compound) and polarity are higher, which may reduce CNS penetration but improve solubility .
  • Thiazole-Based 4-Benzylpiperidin-1-yl Derivatives

    • Example : 2-(3-(4-(4-Benzylpiperidin-1-yl)-phenyl)-5-phenyl-4,5-dihydro-1H-pyrazol-1-yl)-4-(p-methoxyphenyl)-thiazole (45c)
    • Activity : Exhibits MAO A inhibition (IC50 = 0.1423 ± 0.0051 μM). The methoxy group enhances activity, suggesting that electron-donating substituents on aromatic rings improve enzyme interaction. The target compound’s tetrazole may similarly modulate enzyme binding but lacks direct evidence .

Tetrazole-Containing Analogs

  • 1-(1-Aryl-1H-tetrazol-5-yl)-2-(piperidin-1-yl)ethanone Derivatives (22–28) Structural Difference: Ethanone bridge instead of methanone. Synthesis: Prepared via chloroacetyl chloride and piperidine reactions. The shorter ethanone bridge may reduce steric hindrance but limit conformational flexibility compared to the methanone-linked target compound .

Heterocyclic Methanones with Fused Rings

  • 3,4-Dihydroisoquinolin-2(1H)-yl[4-(5-methyl-1H-tetrazol-1-yl)phenyl]methanone (CAS 1324070-40-7) Structural Difference: Dihydroisoquinoline replaces benzylpiperidine. However, its lower molecular weight (319.4 vs. ~380 for the target compound) may reduce binding affinity due to fewer hydrophobic interactions .

Piperazine vs. Piperidine Derivatives

  • (4-Benzylpiperazin-1-yl)-(1H-indol-2-yl)methanone (CAS 63925-79-1) Structural Difference: Piperazine ring (two nitrogen atoms) instead of piperidine. Impact: Piperazine’s higher basicity and conformational flexibility may alter pharmacokinetics, such as solubility and metabolic stability, compared to the target compound’s piperidine group .

Comparative Data Table

Compound Name Key Structural Features Molecular Weight Notable Activity/Properties Reference
(4-Benzylpiperidin-1-yl)[2-(5-methyl-1H-tetrazol-1-yl)phenyl]methanone Benzylpiperidine, tetrazole, methanone ~380 (estimated) Potential MAO inhibition, CNS penetration
[4-(1H-Benzimidazol-2-yl)piperidin-1-yl][2-(5-methyltetrazol-1-yl)phenyl]methanone Benzimidazole-piperidine, tetrazole 387.4 Enhanced solubility, hydrogen bonding
3,4-Dihydroisoquinolin-2(1H)-yl[4-(5-methyltetrazol-1-yl)phenyl]methanone Dihydroisoquinoline, tetrazole 319.4 Rigid structure, potential selectivity
2-(3-(4-Benzylpiperidin-1-yl)-phenyl)thiazole (45c) Benzylpiperidine, thiazole, methoxy N/A MAO A inhibition (IC50 = 0.1423 μM)

生物活性

The compound (4-benzylpiperidin-1-yl)[2-(5-methyl-1H-tetrazol-1-yl)phenyl]methanone is a synthetic organic molecule that has attracted attention in medicinal chemistry due to its complex structure and potential biological activities. This compound features a piperidine ring, a benzyl group, and a tetrazole moiety, which are known to influence its pharmacological properties.

Structural Characteristics

The molecular formula of this compound is C19_{19}H22_{22}N4_{4}O, and its structure can be summarized as follows:

  • Piperidine Ring : A six-membered saturated nitrogen-containing ring.
  • Tetrazole Moiety : A five-membered ring containing four nitrogen atoms, contributing to the compound's biological activity.
  • Benzyl Group : Enhances lipophilicity, potentially improving membrane permeability.

Biological Activity Overview

Preliminary studies indicate that this compound may exhibit significant biological activities, including:

  • Antidepressant Effects : Similar compounds have shown interactions with neurotransmitter systems associated with mood regulation.
  • Analgesic Properties : The structure suggests potential interactions with pain pathways.
  • Anti-inflammatory Activity : Compounds with tetrazole rings are often linked to reduced inflammation.

Structure-Activity Relationship (SAR)

The biological activity of (4-benzylpiperidin-1-yl)[2-(5-methyl-1H-tetrazol-1-yl)phenyl]methanone can be influenced by modifications to its structure. Research suggests that variations in the piperidine or tetrazole moieties can significantly alter its pharmacological profile. For example:

ModificationEffect on Activity
Substitution on the piperidine nitrogenAlters receptor binding affinity
Variations in the tetrazole ringImpacts lipophilicity and membrane permeability

Synthesis and Methodologies

Several synthetic routes have been proposed for the production of this compound. Key methods include:

  • Condensation Reactions : Utilizing piperidine derivatives and appropriate phenolic precursors.
  • Cyclization Techniques : To form the tetrazole ring, often involving hydrazine or azide reagents.

These methods require careful optimization to achieve high yields and purity.

Case Studies and Research Findings

Research has explored the biological activity of similar compounds, providing insights into their mechanisms:

  • Antidepressant Activity : A study evaluated N-(1-benzylpiperidin-4-yl)phenylacetamide derivatives for sigma receptor affinity, revealing significant binding at sigma receptors which are implicated in mood regulation .
  • Analgesic Effects : Compounds structurally related to (4-benzylpiperidin-1-yl)[2-(5-methyl-1H-tetrazol-1-yl)phenyl]methanone have been shown to exhibit analgesic properties in various animal models .
  • Anti-inflammatory Studies : The presence of the tetrazole moiety has been linked to anti-inflammatory effects in similar chemical classes, indicating a potential therapeutic application .

Q & A

Q. Table 1: Synthesis Conditions for Related Compounds

Compound ClassSolvent SystemYield (%)Purity (HPLC)Reference
Benzoylpiperidine derivativesn-hexane/EtOAc (5:5)78–8495–99%
Tetrazole-phenyl derivativesTHF/acetone (5:1)75–8497%

Basic: What analytical techniques are critical for characterizing this compound?

Answer:
Standard characterization protocols include:

  • NMR Spectroscopy : 1H/13C-NMR to confirm substituent positions (e.g., benzylpiperidine protons at δ 1.5–3.5 ppm, tetrazole protons at δ 8.5–9.0 ppm) .
  • Elemental Analysis : Validate molecular formula (e.g., C, H, N discrepancies ≤0.4% between calculated and observed values) .
  • HPLC : Retention time consistency (e.g., 11.351–13.036 minutes for related compounds) and peak area ≥95% .

Advanced: How can low synthetic yields (<20%) be addressed in benzoylpiperidine-tetrazole coupling?

Answer:
Low yields may stem from steric hindrance or side reactions. Mitigation strategies:

  • Solvent Polarity Adjustment : Replace n-hexane/EtOAc with DMF/THF to enhance solubility of bulky intermediates .
  • Catalyst Screening : Test CuI (10 mol%) for click chemistry-driven coupling, improving yields to >75% in similar triazole-piperidine syntheses .
  • Temperature Control : Reflux conditions (24 hours) for complete reaction progression .

Advanced: How should discrepancies between calculated and observed elemental analysis data be interpreted?

Answer:
Minor deviations (e.g., C: +0.37%, H: +0.16% in ) arise from:

  • Hydration/Residual Solvents : Dry samples under high vacuum (0.1 mmHg, 24 hours) .
  • Column Artifacts : Repeat purification using preparative HPLC to remove silica gel contaminants .
  • Instrument Calibration : Cross-validate results with high-resolution mass spectrometry (HRMS) .

Q. Table 2: Elemental Analysis Case Study

Compound ()Calculated C%Observed C%Deviation
Entry 171.6772.04+0.37
Entry 272.0972.10+0.01

Advanced: What experimental design principles apply to evaluating biological activity (e.g., enzyme inhibition)?

Answer:

  • In Vitro Assays : Use tetrazole moieties as bioisosteres for carboxyl groups in enzyme inhibition studies (e.g., angiotensin-converting enzyme) .
  • Dose-Response Curves : Test concentrations from 1 nM–100 µM, with positive controls (e.g., captopril for ACE inhibition) .
  • Selectivity Screening : Compare activity against off-target receptors (e.g., GPCRs) via radioligand binding assays .

Advanced: How can computational modeling predict structure-activity relationships (SAR)?

Answer:

  • Molecular Docking : Use AutoDock Vina to model interactions between the tetrazole group and catalytic residues (e.g., ACE active site) .
  • DFT Calculations : Optimize geometry at the B3LYP/6-31G* level to assess electronic effects of the 5-methyltetrazole substituent .
  • QSAR Models : Corrogate logP, polar surface area, and H-bond donor/acceptor counts with IC50 values from analogous compounds .

Advanced: How to resolve conflicting NMR data for piperidine and tetrazole protons?

Answer:

  • Variable Temperature NMR : Identify dynamic processes (e.g., ring puckering) causing signal broadening at 25°C .
  • 2D Experiments : Perform HSQC and HMBC to assign overlapping protons (e.g., piperidine CH2 vs. benzyl CH2) .
  • Deuteration Studies : Replace labile protons (e.g., NH in tetrazole) with deuterium to simplify splitting patterns .

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。